N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide
Description
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound integrates several functional groups, including a pyridine ring, a triazole ring, and an isoxazole ring, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-12(11-3-5-15-20-11)14-6-9-8-18(17-16-9)10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFUCDGKZWHEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide Generation
Nitrile oxides are commonly generated in situ from hydroxamic acid derivatives. For example, ethyl 2-chloro-2-(hydroxyimino)acetate undergoes dehydrohalogenation under basic conditions to yield ethoxycarbonyl formonitrile oxide. This intermediate is highly reactive and participates in cycloaddition without isolation.
Cycloaddition with Alkynes
Reaction of the nitrile oxide with propiolic acid derivatives (e.g., propiolic acid or ethyl propiolate) yields 5-carboxy- or 5-ester-substituted isoxazoles. For instance, ethyl propiolate reacts with ethoxycarbonyl formonitrile oxide under microwave irradiation to produce ethyl isoxazole-5-carboxylate in quantitative yields. Subsequent hydrolysis of the ester using aqueous NaOH furnishes isoxazole-5-carboxylic acid, a key precursor for carboxamide formation.
Preparation of 1-(Pyridin-3-yl)-1H-1,2,3-Triazol-4-yl)methanamine
The 1,2,3-triazole core is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method ensures regioselective formation of 1,4-disubstituted triazoles.
Synthesis of Pyridin-3-yl Azide
Pyridin-3-yl azide is prepared from pyridin-3-amine through diazotization followed by azide displacement. Treatment of pyridin-3-amine with sodium nitrite and hydrochloric acid at 0–5°C generates the diazonium salt, which reacts with sodium azide to yield the azide. This intermediate is thermally unstable and must be used immediately in subsequent reactions.
CuAAC with Propargyl Amine
Propargyl amine serves as the alkyne component in the CuAAC reaction. Catalyzed by Cu(I) (e.g., CuSO₄·5H₂O and sodium ascorbate), the azide reacts with propargyl amine in a 1:1 ratio at room temperature to form 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine. The reaction proceeds with >90% regioselectivity, favoring the 1,4-disubstituted product.
Coupling of Isoxazole-5-Carboxylic Acid and Triazolylmethanamine
The final step involves forming the carboxamide bond between isoxazole-5-carboxylic acid and the triazolylmethanamine. This is achieved through activation of the carboxylic acid followed by nucleophilic acyl substitution.
Carboxylic Acid Activation
Isoxazole-5-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in anhydrous dichloromethane. The reaction is monitored by the cessation of gas evolution, indicating complete conversion to isoxazole-5-carbonyl chloride.
Amide Bond Formation
The acyl chloride reacts with 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl. The coupling proceeds at 0°C to room temperature, yielding N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in 65–75% yield.
Alternative Metal-Free Synthesis
For applications requiring metal-free conditions, phenyliodine bis(trifluoroacetate) (PIFA) mediates the cyclization of pre-assembled intermediates. A one-pot reaction combining isoxazole-5-carboxamide, propargyl amine, and pyridin-3-yl azide in the presence of PIFA generates the target compound without copper catalysts. This method avoids metal contamination but achieves lower yields (50–60%) compared to CuAAC.
Analytical Characterization
Critical spectroscopic data for the final compound include:
- ¹H NMR (CDCl₃) : δ 8.72 (s, 1H, triazole-H), 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (m, 2H, pyridine-H), 5.21 (s, 2H, CH₂), 2.51 (s, 3H, isoxazole-CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring).
- MS (ESI+) : m/z 327.1 [M+H]⁺.
Challenges and Optimization
Regioselectivity in Cycloaddition
The (3+2) cycloaddition’s regioselectivity depends on the nitrile oxide’s electronic properties. Electron-withdrawing groups on the nitrile oxide favor 5-substitution on the isoxazole. Microwave irradiation enhances reaction rates and reduces side products.
Stability of Intermediates
Pyridin-3-yl azide is prone to decomposition; in situ generation and immediate use are recommended. Propargyl amine’s volatility necessitates careful handling under inert atmospheres.
Coupling Efficiency
HATU or EDCI/HOBt coupling systems improve amide bond formation yields (80–85%) compared to traditional acyl chlorides. However, these reagents increase synthetic cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and triazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound, using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development, particularly in the fields of antimicrobial and anticancer research.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability, reactivity, and functionality.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and isoxazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiazole-5-carboxamide
- N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)oxazole-5-carboxamide
Uniqueness
Compared to these similar compounds, N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and ability to interact with specific biological targets, making it a valuable molecule for various applications.
Biological Activity
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structure that combines a pyridine ring, a triazole ring, and an isoxazole moiety. This structural configuration is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N6O2 |
| Molecular Weight | 272.27 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is hypothesized to modulate the activity of various enzymes and receptors involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth and proliferation.
- Receptor Binding : It can act as a ligand for certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | Significant growth inhibition |
| A549 (Lung Cancer) | 26 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 17.82 | G2/M-phase arrest observed |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary data indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Study 1: Inhibition of Tumor Growth
A study conducted by Wei et al. demonstrated that derivatives of triazole compounds exhibited significant cytotoxicity against various cancer cell lines. The study reported that N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole derivatives showed IC50 values comparable to established chemotherapeutics .
Study 2: Mechanistic Insights
Research published in Medicinal Chemistry explored the mechanism by which triazole-containing compounds induce apoptosis in cancer cells. The study found that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(pyridin-3-yl)pivalamide | Lacks triazole ring | Moderate anticancer activity |
| N-benzyl-N'-[(1H-triazol-4-yl)methyl]urea | Inhibits tubulin polymerization | Strong anticancer effects |
| 5-(triazolyl)isoxazoles | Broad-spectrum antimicrobial activity | Effective against multiple pathogens |
Q & A
Q. What are the foundational synthetic routes for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with heterocyclic intermediates. For example:
- Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using pyridin-3-yl azides and propargyl derivatives.
- Step 2: Functionalization of the triazole with an isoxazole-carboxamide group via nucleophilic substitution. Common reagents include K₂CO₃ in DMF under inert atmospheres to prevent oxidation .
- Step 3: Purification via column chromatography or recrystallization. Yield optimization often requires controlled temperatures (0–25°C) and solvent selection (e.g., DMF or acetonitrile) .
Q. How is structural characterization of this compound performed?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR: To confirm regiochemistry of the triazole and substitution patterns on pyridine/isoxazole. Aromatic protons typically appear at δ 7.5–9.0 ppm .
- LC-MS/HRMS: To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR Spectroscopy: To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and triazole/pyridine ring vibrations .
Q. What initial biological screening assays are recommended?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ kits.
- Antimicrobial Screening: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. How can researchers optimize purification of intermediates?
Methodological Answer:
- TLC Monitoring: Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress.
- Recrystallization: Ethanol/water mixtures are effective for carboxamide intermediates. Ultrasound-assisted crystallization can improve yields .
Q. What are the stability considerations during storage?
Methodological Answer:
- Store under argon at –20°C in amber vials to prevent hydrolysis of the carboxamide group.
- Avoid DMSO as a solvent for long-term storage due to oxidation risks; use anhydrous DMF instead .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) guide derivatization for enhanced bioactivity?
Methodological Answer:
- Pyridine Substituents: Introduce electron-withdrawing groups (e.g., –CF₃) at the pyridine 4-position to enhance kinase inhibition. Compare IC₅₀ values in analogues .
- Triazole Modifications: Replace the methyl linker with ethyl or benzyl groups to study steric effects on receptor binding. Docking studies (AutoDock Vina) predict interactions with ATP-binding pockets .
- Isoxazole Optimization: Fluorination at the isoxazole 3-position improves metabolic stability in hepatic microsome assays .
Q. How to resolve contradictions in reported synthetic yields?
Methodological Answer:
- Reproducibility Checks: Validate reaction conditions (e.g., inert atmosphere purity, reagent stoichiometry). For example, K₂CO₃ must be anhydrous to avoid side reactions .
- Advanced Analytics: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to quantify impurities. Contradictions in yields (>70% vs. 50%) may arise from unaccounted byproducts .
Q. What strategies improve regioselectivity in triazole formation?
Methodological Answer:
- Catalyst Screening: Replace Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]₄) to favor 1,5-disubstituted triazoles over 1,4-isomers .
- Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 hr) and improve regioselectivity (90:10 ratio) .
Q. How to design mechanistic studies for observed antitumor activity?
Methodological Answer:
- Apoptosis Pathways: Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptosis in treated cells.
- Western Blotting: Assess caspase-3/9 activation and PARP cleavage. Compare results to positive controls (e.g., doxorubicin) .
- Transcriptomics: RNA-seq analysis to identify dysregulated pathways (e.g., p53, MAPK) .
Q. How can computational methods predict metabolite formation?
Methodological Answer:
- In Silico Tools: Use GLORY or Meteor software to simulate Phase I/II metabolism. Prioritize metabolites with high toxicity scores (e.g., epoxides).
- Density Functional Theory (DFT): Calculate activation energies for hydrolysis pathways of the carboxamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
